molecular formula C22H44O4 B085516 Diethylene glycol monostearate CAS No. 106-11-6

Diethylene glycol monostearate

Cat. No.: B085516
CAS No.: 106-11-6
M. Wt: 372.6 g/mol
InChI Key: PWVUXRBUUYZMKM-UHFFFAOYSA-N
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Description

Diethylene glycol monostearate is a useful research compound. Its molecular formula is C22H44O4 and its molecular weight is 372.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 404230. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Opacifying. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Embedding Medium for Electron Microscopy : It is used as a removable embedding medium for preparing embeddment-free sections in transmission electron microscopy, aiding in the visualization of biological structures like protein filament networks (Capco, Krochmalnic, & Penman, 1984).

  • High-Resolution Light Microscopy : Diethylene glycol distearate is suitable for obtaining high-quality thin sections for light microscopy, enabling detailed examination of tissues (Taleporos, 1974).

  • Tissue Engineering : It has been used to initiate the ring-opening polymerization of certain monomers, forming degradable networks useful in tissue engineering (Davis, Burdick, & Anseth, 2003).

  • Retinal Cytochemistry : Its embedment properties make it desirable for retinal cytochemical studies, including in situ hybridization and immuno-cytochemistry (Huang et al., 1993).

  • Demulsification of Crude Oil Emulsion : Diethylene glycol distearate has been studied for its effectiveness as a demulsifier agent in breaking water-in-crude oil emulsions (Roshan, Ghader, & Rahimpour, 2018).

  • Solvent-Free Esterification : It is used in the pharmaceutical and cosmetics industries, and its synthesis via esterification has been optimized using microwave irradiation, presenting a more efficient process for industrial applications (Hiware & Gaikar, 2020).

  • Polymer Science : Diethylene glycol has been utilized in polymerization to form water-soluble coordination polymers, useful in various applications (Schmatloch, Fernández González, & Schubert, 2002).

  • Marine Environmental Impact : The compound has been studied for its effects in marine organisms, specifically its impact when used in offshore oil activities (Stefania et al., 2009).

  • Drug Solubilization : Diethylene glycol monoethyl ether, a related compound, has been used as a solubilizer in pharmaceutical products for enhanced drug absorption (Ha et al., 2019).

  • Topical Dermatology Products : Diethylene glycol monoethyl ether is emerging as a solvent in dermatology products for its solubilizing properties (Osborne, 2011).

Mechanism of Action

Diethylene glycol monostearate, also known as Cerasynt, is an organic compound with the molecular formula C20H40O3 . It is the ester of stearic acid and diethylene glycol . This compound has gained significant attention in various industries, including cosmetics, food, and pharmaceuticals .

Target of Action

This compound primarily targets the skin and hair when used in personal care products . It acts as a penetration enhancer, surfactant, and solubilizer . As a penetration enhancer, it improves the absorption of other compounds into the skin. As a surfactant, it helps to reduce surface tension, and as a solubilizer, it aids in the dissolution of other substances.

Mode of Action

The compound interacts with its targets by forming a layer on the skin or hair, which helps to retain moisture and gives a smooth and soft appearance . It also enhances the penetration of other ingredients into the skin by reducing the skin’s barrier function .

Biochemical Pathways

It is known that the compound can influence the permeability of the skin, potentially affecting various biochemical processes related to skin health and function .

Pharmacokinetics

Due to its use as a penetration enhancer, it is likely that a portion of the compound is absorbed through the skin during topical application .

Result of Action

The primary result of this compound’s action is improved skin and hair texture. By forming a layer on the skin or hair, it helps to retain moisture, giving a smooth and soft appearance . Additionally, it can enhance the effectiveness of other skincare ingredients by improving their absorption into the skin .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s effectiveness as a penetration enhancer may be affected by the condition of the skin, such as its hydration level and the presence of any skin disorders . Furthermore, the stability of this compound may be influenced by factors such as temperature and pH .

Future Directions

There is increasing interest in employing heterogeneous catalysts in esterification reactions to avoid waste generation when the homogeneous acid catalyst is neutralized . This suggests a potential future direction for the synthesis of compounds like diethylene glycol monostearate. Furthermore, the demand for ethylene glycol distearate (EGDS) in various industries suggests a promising future for related compounds .

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethyl octadecanoate
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InChI

InChI=1S/C22H44O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)26-21-20-25-19-18-23/h23H,2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWVUXRBUUYZMKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041862
Record name Diethylene glycol monostearate
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Molecular Weight

372.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Dry Powder, White crystalline solid; [Chem Service MSDS]
Record name Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
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Record name Diethylene glycol monostearate
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CAS No.

106-11-6
Record name Diglycol monostearate
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Record name Diethylene glycol monostearate
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Record name PEG-2 Stearate
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Record name Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester
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Record name Diethylene glycol monostearate
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Record name 2-(2-hydroxyethoxy)ethyl stearate
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Record name DIETHYLENE GLYCOL MONOSTEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the applications of Diethylene Glycol Monostearate in histological studies?

A1: this compound is a key component of ester waxes used for embedding tissues in histological preparations []. It offers an alternative to traditional paraffin embedding, especially for tissues rich in collagen or those that have undergone degradation. A modified method using purified this compound and distearate helps minimize issues like tissue puckering and section detachment, leading to improved preservation of delicate structures and substances like glycoproteins and mucoproteins [].

Q2: Can this compound be used in powder form for industrial applications?

A2: Yes, this compound is a component of a white powder-based aqueous mold release agent []. This formulation helps overcome the environmental concerns of solvent-based mold release agents and addresses the transportation challenges of traditional aqueous formulations. The inclusion of this compound contributes to the desired wettability, drying properties, and precision required for mold release applications [].

Q3: Are there any advantages of using a this compound based mold release agent?

A3: The white powder formulation containing this compound offers several advantages []. Firstly, it minimizes environmental pollution associated with solvent-based alternatives. Secondly, it simplifies transportation and handling compared to bulky liquid formulations. Lastly, the powder format allows for controlled and precise application, ensuring efficient mold release during manufacturing processes [].

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